molecular formula C7H14O3S B15315692 3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione

3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione

Cat. No.: B15315692
M. Wt: 178.25 g/mol
InChI Key: YIAYMJZXRGGUID-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-1λ⁶-thiane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a six-membered thiane ring (sulfur atom at position 1) with a sulfonyl group (S=O₂) and a 2-hydroxyethyl substituent at position 3. The hydroxyethyl group likely enhances hydrophilicity compared to halogenated analogs, making it advantageous for applications requiring aqueous solubility.

Properties

IUPAC Name

2-(1,1-dioxothian-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c8-4-3-7-2-1-5-11(9,10)6-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAYMJZXRGGUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione typically involves the reaction of thiane derivatives with hydroxyethylating agents. One common method includes the use of 2-chloroethanol as the hydroxyethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts such as potassium carbonate can enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiane derivatives with lower oxidation states.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiane derivatives.

    Substitution: Various substituted thiane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione involves its interaction with biological molecules through its hydroxyethyl and thiane functional groups. The compound can form hydrogen bonds and engage in redox reactions, which can affect various molecular targets and pathways. These interactions can lead to changes in cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
3-(2-Hydroxyethyl)-1λ⁶-thiane-1,1-dione -CH₂CH₂OH C₇H₁₂O₃S ~176.23* High polarity due to hydroxyl group; potential use in drug delivery systems. Inferred
4-(2-Bromoethyl)-1λ⁶-thiane-1,1-dione -CH₂CH₂Br C₇H₁₃BrO₂S 241.15 Bromine acts as a leaving group; suitable for nucleophilic substitution reactions.
4-Acetyl-1λ⁶-thiane-1,1-dione -COCH₃ C₇H₁₂O₃S 176.23 Ketone group enables condensation reactions; intermediate in organic synthesis.
3-(Aminomethyl)-1λ⁶-thiane-1,1-dione -CH₂NH₂ C₆H₁₃NO₂S 163.24 Primary amine facilitates salt formation; bioactive potential in pharmaceuticals.
4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione -O-C₆H₄Br C₈H₅BrClNO₄ 294.49 Aromatic bromine enhances stability; used in cross-coupling reactions.

*Estimated molecular weight based on structural similarity to 4-acetyl-1λ⁶-thiane-1,1-dione .

Key Comparative Insights:

Substituent Effects on Reactivity: Bromoethyl and bromophenoxy derivatives (e.g., ) exhibit higher molecular weights and reactivity in halogen-based coupling reactions compared to hydroxyethyl or acetyl analogs.

Biological Relevance: Aminomethyl-substituted thiane-1,1-diones (e.g., ) are more likely to interact with biological targets due to their basic amine groups, whereas hydroxyethyl derivatives may serve as prodrug candidates with improved pharmacokinetics.

Synthetic Utility :

  • Acetyl and bromoethyl analogs are frequently employed as intermediates in multistep syntheses, leveraging their ketone or halogen functionalities for further functionalization .

Biological Activity

Overview of 3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione

This compound is a sulfur-containing compound that belongs to the class of thiane derivatives. Its unique structure includes a thiane ring (a six-membered ring containing sulfur) with a hydroxyethyl substituent and a dione functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Antioxidant Properties

Research indicates that thiane derivatives often exhibit antioxidant properties. The presence of the dione functional group may enhance the ability of this compound to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Compounds with sulfur in their structure have been studied for antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. Further research is needed to quantify its effectiveness against specific pathogens.

Cytotoxic Effects

Some thiane derivatives have shown cytotoxic effects against cancer cell lines in vitro. The mechanism may involve apoptosis induction or cell cycle arrest. Studies focusing on this compound could reveal its potential as an anticancer agent.

Study 1: Antioxidant Activity

A study evaluating various thiane derivatives for antioxidant activity found that compounds similar to this compound exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to measure antioxidant capacity.

Study 2: Antimicrobial Efficacy

In a screening of sulfur-containing compounds for antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated moderate inhibition zones compared to standard antibiotics, suggesting potential for further development as an antimicrobial agent.

Study 3: Cytotoxicity against Cancer Cells

A preliminary cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cell death at higher concentrations. Flow cytometry analysis suggested apoptosis as a possible mechanism.

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